
FMOC-(S)-3-Amino-4-(2-furyl)-butyric acid
Vue d'ensemble
Description
FMOC-(S)-3-Amino-4-(2-furyl)-butyric acid is a synthetic amino acid derivative. It is characterized by the presence of a fluorenylmethyloxycarbonyl (FMOC) protecting group, which is commonly used in peptide synthesis. The compound’s structure includes an amino group, a furan ring, and a butyric acid moiety, making it a versatile building block in organic synthesis and biochemical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of FMOC-(S)-3-Amino-4-(2-furyl)-butyric acid typically involves the protection of the amino group with the FMOC group. One common method is the reaction of (S)-3-Amino-4-(2-furyl)-butyric acid with FMOC chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
FMOC-(S)-3-Amino-4-(2-furyl)-butyric acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can react with the amino group under basic conditions.
Major Products Formed
Oxidation: Furan derivatives with various functional groups.
Reduction: Alcohol derivatives of the original compound.
Substitution: Substituted amino acid derivatives
Applications De Recherche Scientifique
FMOC-(S)-3-Amino-4-(2-furyl)-butyric acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of protein structure and function through peptide synthesis.
Medicine: Investigated for its potential in drug discovery and development.
Industry: Utilized in the production of pharmaceuticals and biochemical reagents .
Mécanisme D'action
The mechanism of action of FMOC-(S)-3-Amino-4-(2-furyl)-butyric acid involves its role as a protected amino acid in peptide synthesis. The FMOC group protects the amino group during the synthesis process, preventing unwanted side reactions. The compound can be deprotected under basic conditions, revealing the free amino group for further reactions. This allows for the sequential addition of amino acids to form peptides .
Comparaison Avec Des Composés Similaires
Similar Compounds
- FMOC-(S)-3-Amino-3-(2-furyl)-propionic acid
- FMOC-(S)-3-Amino-3-(2-thienyl)-propionic acid
- FMOC-(S)-3-Amino-3-(2-pyridyl)-propionic acid
Uniqueness
FMOC-(S)-3-Amino-4-(2-furyl)-butyric acid is unique due to its specific structure, which includes a butyric acid moiety and a furan ring. This combination provides distinct chemical properties and reactivity compared to other similar compounds.
Activité Biologique
FMOC-(S)-3-Amino-4-(2-furyl)-butyric acid is a derivative of amino acids that has garnered interest in the field of medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, synthesis, and applications based on diverse research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a furan ring and an Fmoc (9-fluorenylmethoxycarbonyl) protecting group. This structure not only protects the amino group during synthesis but also enhances the compound's stability and solubility in biological systems.
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₅N₁O₃ |
Molecular Weight | 235.26 g/mol |
Density | 1.3±0.1 g/cm³ |
Boiling Point | 702.5±55.0 °C at 760 mmHg |
Neuroprotective Effects
Research indicates that this compound exhibits neuroprotective properties , potentially beneficial in treating neurodegenerative diseases. Its structural similarity to known neuroprotective agents suggests it may modulate pathways involved in neuronal survival and repair mechanisms.
The mechanism by which this compound exerts its biological effects involves interactions with various molecular targets, including enzymes, receptors, and other proteins. The furan moiety can participate in π-π interactions, while the amino group may form hydrogen bonds with biological molecules .
Synthesis
The synthesis of this compound typically involves several steps, including:
- Formation of the Furan Ring : Utilizing furan derivatives in reactions to create the desired furan structure.
- Protection of the Amino Group : Applying the Fmoc protecting group to safeguard the amino functionality during subsequent reactions.
- Purification : Employing techniques such as chromatography to isolate the final product with high purity.
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
- Peptide Synthesis : As a building block in peptide synthesis, this compound can enhance the stability and bioavailability of peptides used in therapeutic contexts.
- Antibacterial Activity : Related compounds have shown promise as modulators of bacterial resistance mechanisms, suggesting potential for this compound in antibiotic development.
- Model Compound for Biological Studies : It serves as a model for studying interactions between amino acids and furan derivatives with various biological systems, contributing to our understanding of their pharmacological profiles .
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing FMOC-(S)-3-Amino-4-(2-furyl)-butyric acid, and how does the furyl substituent influence reaction conditions?
- Methodological Answer : Synthesis typically involves Fmoc-protection of the amino group followed by coupling of the furyl-butyric acid moiety. The furyl group’s electron-rich aromatic system may require mild acidic or basic conditions to avoid side reactions (e.g., ring opening). Solid-phase peptide synthesis (SPPS) is commonly employed, with resin cleavage using trifluoroacetic acid (TFA) to preserve stereochemistry. Purification via reverse-phase HPLC is recommended to separate diastereomers or unreacted intermediates .
Q. How can researchers ensure the purity of this compound during synthesis?
- Methodological Answer : Use analytical techniques such as LC-MS to monitor reaction progress, leveraging the compound’s exact mass (391.14 g/mol) for identification . Post-synthesis, recrystallization in ethanol/water mixtures or preparative HPLC with a C18 column can remove impurities. Validate purity via H NMR (e.g., characteristic furyl proton signals at δ 6.3–7.4 ppm) and elemental analysis .
Q. What are the key solubility properties of this compound, and how do they affect experimental design?
- Methodological Answer : The compound is sparingly soluble in aqueous buffers but dissolves well in polar aprotic solvents (e.g., DMF, DMSO). For peptide coupling, pre-dissolve in DMF and maintain a concentration <0.1 M to prevent aggregation. Adjust pH to 8–9 with DIEA (N,N-diisopropylethylamine) to deprotonate the amino group during SPPS .
Advanced Research Questions
Q. How does the furyl group’s electronic structure influence coupling efficiency in peptide synthesis?
- Methodological Answer : The furyl group’s electron-donating nature stabilizes transition states in carbodiimide-mediated couplings (e.g., HBTU/DIC), enhancing reactivity. However, steric hindrance from the bulky Fmoc group may require extended reaction times (2–4 hrs) or elevated temperatures (40°C). Optimize equivalents of coupling reagents (1.5–2.0 equiv) to balance yield and side reactions .
Q. What analytical challenges arise in confirming the stereochemical integrity of this compound?
- Methodological Answer : Chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) can resolve enantiomers. Validate retention times against commercially available (R)- and (S)-isomers. For absolute configuration, use X-ray crystallography or electronic circular dichroism (ECD) with DFT-simulated spectra to correlate experimental and theoretical data .
Q. How can researchers resolve contradictions in reported yields for this compound derivatives?
- Methodological Answer : Discrepancies often stem from variations in protecting group strategies or solvent systems. For example, tert-butyl ester protection of the carboxylic acid (vs. free acid) improves coupling yields by reducing steric hindrance . Cross-reference synthetic protocols with mass spectrometry to confirm intermediate structures and identify side products (e.g., diketopiperazine formation) .
Q. What strategies mitigate racemization during prolonged storage or handling?
- Methodological Answer : Store the compound at -20°C under inert gas (argon) to prevent moisture-induced hydrolysis. For long-term stability, convert to a hydrochloride salt. Monitor racemization via periodic chiral HPLC analysis. Use fresh batches for critical steps in peptide elongation to avoid epimerization .
Q. Data-Driven Research Considerations
Q. How can computational modeling predict the reactivity of this compound in novel peptide architectures?
- Methodological Answer : Employ density functional theory (DFT) to calculate Fukui indices for nucleophilic/electrophilic sites. Molecular dynamics (MD) simulations can model steric interactions in peptide chains, guiding residue placement. Validate predictions with SPR (surface plasmon resonance) to measure binding affinities in designed peptides .
Q. What role does the furyl group play in stabilizing non-covalent interactions in supramolecular assemblies?
- Methodological Answer : The furyl group participates in π-π stacking and hydrogen bonding (via the oxygen lone pairs). Characterize interactions using NOESY NMR to detect proximities between furyl protons and aromatic residues. Thermal shift assays (TSA) can quantify stabilization effects in protein-ligand complexes .
Propriétés
IUPAC Name |
(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(furan-2-yl)butanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO5/c25-22(26)13-15(12-16-6-5-11-28-16)24-23(27)29-14-21-19-9-3-1-7-17(19)18-8-2-4-10-20(18)21/h1-11,15,21H,12-14H2,(H,24,27)(H,25,26)/t15-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIYJEKXVMOCXPC-HNNXBMFYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=CO4)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=CO4)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601156907 | |
Record name | (βS)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-furanbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601156907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
270263-07-5 | |
Record name | (βS)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-furanbutanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=270263-07-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (βS)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-furanbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601156907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.